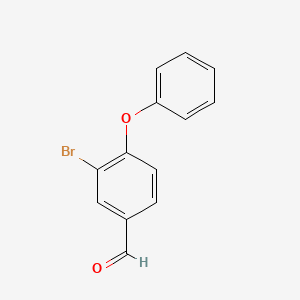

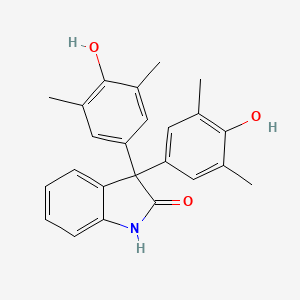

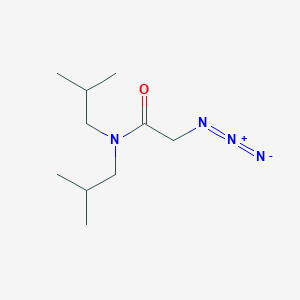

1-(Furan-2-yl)-3-methoxypropan-1-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Chemical compounds containing such rings are also referred to as furans .

Synthesis Analysis

Furfural, a derivative of furan, can be produced from waste bio-mass such as corncobs or sugar cane bagasse . One-pot systems have been investigated to produce furfuryl alcohol directly from xylose using solid acid catalysts .Molecular Structure Analysis

The molecular structure of furan derivatives can vary greatly depending on the specific compound. For example, 1-(Furan-2-yl)ethanone has a molecular formula of C6H6O2 .Chemical Reactions Analysis

Furan derivatives undergo many reactions including Diels–Alder additions to electrophilic alkenes and alkynes . Hydroxymethylation gives 1,5-bis(hydroxymethyl)furan .Physical And Chemical Properties Analysis

Furan is a colorless, flammable, highly volatile liquid with a boiling point close to room temperature . It is soluble in common organic solvents, including alcohol, ether, and acetone, and is slightly soluble in water .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

1-(Furan-2-yl)-3-methoxypropan-1-amine and its derivatives have been extensively studied in the context of organic synthesis and chemical characterization. Singh et al. (2013) explored the reaction of 2-Furancarbinol with various silanes, leading to the synthesis of novel compounds like ((furan-2-yl)methoxy)triethoxysilane and others. These compounds were analyzed using spectroscopic techniques and confirmed by elemental analyses and mass spectrometry (Singh et al., 2013).

Natural Product Chemistry

Furan derivatives, closely related to 1-(Furan-2-yl)-3-methoxypropan-1-amine, have been isolated from natural sources. Chen et al. (2017) identified new furan derivatives from a mangrove-derived endophytic fungus, demonstrating the diversity of furan compounds in nature (Chen et al., 2017).

Catalysis and Reaction Studies

The compound and its related derivatives have been used in studying catalytic processes. Jiang et al. (2020) reported the efficient preparation of furan-derived amines, including 1-(furan-2-yl)-4-methylpentan-2-amine, using Ru/C catalysts, showcasing its utility in biomass conversion (Jiang et al., 2020).

Biocatalysis

The biocatalytic potential of furan derivatives is another area of interest. Ducrot et al. (2021) described the biocatalytic synthesis of short-chain chiral amines, such as (S)-1-methoxypropan-2-amine, using amine dehydrogenases. This study highlights the relevance of furan derivatives in the production of optically active molecules (Ducrot et al., 2021).

Pharmaceutical Research

Although details on the direct pharmaceutical applications of 1-(Furan-2-yl)-3-methoxypropan-1-amine are limited, related furan compounds have been explored for their medicinal properties. For instance, Vagdevi et al. (2006) synthesized thiazolidinone derivatives of naphtho[2,1-b]furan, which were evaluated for antimicrobial and anthelmintic activities (Vagdevi et al., 2006).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-(furan-2-yl)-3-methoxypropan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c1-10-6-4-7(9)8-3-2-5-11-8/h2-3,5,7H,4,6,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPWJBLPYJJGYTD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC(C1=CC=CO1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Furan-2-yl)-3-methoxypropan-1-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-{[(2-ethyl-1,3-thiazol-5-yl)methyl]amino}acetate](/img/structure/B1373939.png)

![5-Bromo-4-methyl-1H-benzo[d]imidazole](/img/structure/B1373947.png)

![(E)-5-Benzyl-7-(hydroxyimino)-5-azaspiro[2.4]heptan-4-one](/img/structure/B1373948.png)